molecular formula C13H18O3 B13827323 2-Tetrahydropyranyl-5-norbornen-2-carboxylate

2-Tetrahydropyranyl-5-norbornen-2-carboxylate

Cat. No.: B13827323
M. Wt: 222.28 g/mol
InChI Key: MHUBFPQGHSPRRB-DMOGRIERSA-N
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Description

2-Tetrahydropyranyl-5-norbornen-2-carboxylate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is a derivative of norbornene, a bicyclic hydrocarbon, and tetrahydropyran, a six-membered ether ring

Preparation Methods

The synthesis of 2-Tetrahydropyranyl-5-norbornen-2-carboxylate typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydropyran-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

2-Tetrahydropyranyl-5-norbornen-2-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Tetrahydropyranyl-5-norbornen-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can serve as a protecting group for carboxylic acids in peptide synthesis, allowing for selective deprotection under mild conditions.

    Medicine: Research into its potential as a prodrug or drug delivery agent is ongoing, given its ability to undergo controlled hydrolysis.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives, coatings, and resins

Mechanism of Action

The mechanism of action of 2-Tetrahydropyranyl-5-norbornen-2-carboxylate involves its hydrolysis to release the active components, 5-norbornene-2-carboxylic acid and tetrahydropyran-2-ol. The hydrolysis can be catalyzed by acids, bases, or enzymes, depending on the application. The released components can then participate in further chemical reactions or biological processes .

Comparison with Similar Compounds

Similar compounds to 2-Tetrahydropyranyl-5-norbornen-2-carboxylate include:

The uniqueness of this compound lies in its tetrahydropyranyl group, which provides specific steric and electronic properties, making it suitable for particular synthetic and industrial applications.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

oxan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C13H18O3/c14-13(16-12-3-1-2-6-15-12)11-8-9-4-5-10(11)7-9/h4-5,9-12H,1-3,6-8H2/t9-,10+,11?,12?/m0/s1

InChI Key

MHUBFPQGHSPRRB-DMOGRIERSA-N

Isomeric SMILES

C1CCOC(C1)OC(=O)C2C[C@@H]3C[C@H]2C=C3

Canonical SMILES

C1CCOC(C1)OC(=O)C2CC3CC2C=C3

Origin of Product

United States

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